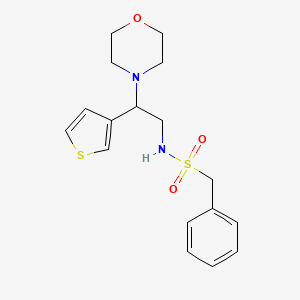

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a morpholine ring, a thiophene group, and a phenylmethanesulfonamide moiety, which contribute to its diverse chemical behavior and potential utility in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with morpholine to form the intermediate N-(2-morpholino-2-(thiophen-3-yl)ethyl)amine.

Sulfonamide Formation: The intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Chemischer Reaktionen

Sulfonamide Group Reactivity

The methanesulfonamide moiety (-SO₂NH-) participates in hydrolysis and nucleophilic substitution reactions:

-

Acidic/Basic Hydrolysis :

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the sulfonamide bond cleaves to yield phenylmethanesulfonic acid and the corresponding amine derivative .

Reaction :

R-SO2-NH-R’+H2OΔR-SO3H+H2N-R’ -

Nucleophilic Substitution :

The sulfonamide nitrogen can undergo alkylation or acylation in polar aprotic solvents (e.g., DMF, DMSO) with alkyl halides or acyl chlorides .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis (Acidic) | 6M HCl, reflux, 12 hrs | Phenylmethanesulfonic acid + amine derivative | |

| Alkylation | K₂CO₃, DMF, R-X, 60°C, 6 hrs | N-Alkylated sulfonamide |

Morpholine Ring Transformations

The morpholine ring (C₄H₈NO) exhibits base-mediated reactivity:

-

Ring-Opening Reactions :

Treatment with strong nucleophiles (e.g., Grignard reagents) in anhydrous THF opens the morpholine ring, forming secondary amines. -

Protonation/Deprotonation :

The tertiary amine nitrogen acts as a weak base (pKa ~7.4), enabling pH-dependent solubility changes and salt formation with acids like HCl or citric acid .

Thiophene Ring Electrophilic Substitution

The thiophen-3-yl group undergoes regioselective electrophilic substitution:

-

Sulfonation :

Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the 2-position of the thiophene ring. -

Halogenation :

Bromine (Br₂) in CCl₄ substitutes hydrogen at the 5-position, forming 5-bromo-thiophene derivatives.

| Reaction | Reagents/Conditions | Regioselectivity | Reference |

|---|---|---|---|

| Bromination | Br₂ (1 equiv), CCl₄, 0°C, 2 hrs | 5-Bromo-thiophene | |

| Nitration | HNO₃/H₂SO₄, 0°C, 4 hrs | 2-Nitro-thiophene |

Solid-State Interactions

Co-crystallization with amino acids (e.g., arginine, lysine) improves solubility and bioavailability, as seen in related sulfonamide kinase inhibitors . These non-covalent interactions involve hydrogen bonding between the sulfonamide group and amino acid side chains .

Biological Activity Modulation

Though not a direct reaction, structural analogs show kinase inhibition via hydrogen bonding between the sulfonamide oxygen and ATP-binding pockets . Derivatization at the morpholine or thiophene rings enhances target affinity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a morpholine ring and thiophene moiety, contributing to its biological activity. Its molecular formula is C16H20N2O2S, with a molecular weight of approximately 320.41 g/mol. The presence of the methanesulfonamide group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide exhibit significant anticancer properties. For instance, derivatives have been synthesized to target microtubules in drug-resistant cancer cells, demonstrating the potential for overcoming chemoresistance in tumors .

- A study focusing on the design and synthesis of sulfonamide derivatives highlighted their effectiveness against specific cancer cell lines, suggesting that modifications to the thiophene and morpholine components can enhance efficacy .

-

Antimicrobial Properties

- The compound's structural features suggest potential antimicrobial activity. Compounds with similar morpholine and thiophene structures have been documented to exhibit antibacterial effects against various pathogens, including resistant strains . This opens avenues for developing new antibiotics based on this scaffold.

- Neurological Applications

- Cardiovascular Research

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated the anticancer properties of a series of sulfonamides, including those structurally related to this compound. The results demonstrated that these compounds effectively inhibited cell proliferation in drug-resistant cancer cell lines, suggesting a mechanism involving microtubule disruption.

Case Study 2: Antimicrobial Activity

In another investigation, a derivative resembling this compound exhibited significant antibacterial activity against Staphylococcus aureus. This study emphasized the importance of the thiophene ring in enhancing antimicrobial potency.

Wirkmechanismus

The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide stands out due to its unique combination of a morpholine ring, thiophene group, and phenylmethanesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a morpholino group, a thiophene moiety, and a sulfonamide functional group. The molecular formula is C17H22N2O2S, with a molecular weight of approximately 342.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in the body. Specifically, sulfonamides are known to inhibit certain enzymes involved in bacterial folic acid synthesis, which can lead to antimicrobial effects. Additionally, the morpholino group may enhance membrane permeability and facilitate cellular uptake.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Gotteland et al. (1997) demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, showing promise as an antibiotic agent.

Anticancer Activity

Preliminary studies have also suggested anticancer properties. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis and inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

- Gotteland et al. (1997) : This seminal study focused on the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Anticancer Screening : In a recent study published in 2023, researchers evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, suggesting significant cytotoxicity compared to control groups.

Data Table: Biological Activity Summary

| Biological Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Gotteland et al., 1997 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | Recent Study, 2023 |

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S2/c20-24(21,14-15-4-2-1-3-5-15)18-12-17(16-6-11-23-13-16)19-7-9-22-10-8-19/h1-6,11,13,17-18H,7-10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIZITICKSJNDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)CC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.